molecular formula C20H25FN2O4S B2630149 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide CAS No. 920172-57-2

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide

Cat. No. B2630149
M. Wt: 408.49
InChI Key: YZHJYSMJKMHEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C15H16FNO1. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide”.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. However, specific information about the molecular structure of “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide” is not available in the sources I found23.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. However, specific physical and chemical properties of “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide” are not available in the sources I found4.


Scientific Research Applications

Quantitative Imaging of 5-HT(1A) Receptors

The compound 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido] ethylpiperazine ([(18)F]p-MPPF) has demonstrated potential in quantitative imaging of 5-HT(1A) receptors in the human brain. It has shown rapid uptake in the brain, particularly in the medial temporal cortex, and has been effective in determining the binding potentials in various brain areas, correlating well with known 5-HT(1A) receptor densities. However, its affinity for 5-HT(1A) receptors in vivo is lower compared to other compounds like [carbonyl-(11)C]WAY-100635 (Passchier et al., 2000).

Solid-Phase Extraction and Measurement of Organic Fluorochemicals

Techniques for measuring trace levels of various perfluorochemicals (PFCs), such as perfluorosulfonates, perfluorocarboxylates, and perfluorosulfonamides in human serum and milk, have been developed. These methods involve automated solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry, useful in large epidemiologic studies to assess exposure to PFCs. Notably, several PFCs were detected in the majority of sampled individuals, indicating potential widespread exposure to these compounds (Kuklenyik et al., 2004).

Modelling PET Kinetics for Receptor Concentration Determination

Studies have focused on quantifying ligand-receptor exchanges using fluorine-18-labeled compounds in PET imaging, particularly for serotonergic 5-HT1A receptors. These studies confirm the utility of specific compounds in investigating normal and pathological systems involving the limbic network and 5-HT1A receptors, providing standard values for simplified protocols (Costes et al., 2002).

Biodistribution and Radiation Dosimetry Studies

Fluorinated compounds like 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ((18)F-fluoro-A-85380) have been studied for their biodistribution and radiation dosimetry in the context of imaging central nicotinic acetylcholine receptors (nAChRs). These studies provide critical information on the clinical tolerability, primary routes of clearance, and absorbed doses in various organs, establishing the feasibility of these compounds for imaging applications (Bottlaender et al., 2003).

Safety And Hazards

Future Directions

The future directions for a compound can include potential applications in various fields such as medicine, agriculture, or industry. However, I couldn’t find any specific information on the future directions of “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide”.


Please note that the information provided is based on the available sources and there might be more comprehensive data in specialized databases or scientific literature.


properties

IUPAC Name

4-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-15-12-17(21)6-7-20(15)28(24,25)22-14-19(23-8-10-27-11-9-23)16-4-3-5-18(13-16)26-2/h3-7,12-13,19,22H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHJYSMJKMHEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide

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